molecular formula C15H12ClN5O2 B4456854 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4456854
M. Wt: 329.74 g/mol
InChI Key: ORHRHQJUQWHLJD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methoxyphenyl)benzamide: Lacks the tetrazole ring.

    N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group.

    4-chloro-2-(1H-tetrazol-1-yl)benzamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of the tetrazole ring, chloro group, and methoxyphenyl group in 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-5-3-2-4-12(14)18-15(22)11-7-6-10(16)8-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHRHQJUQWHLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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